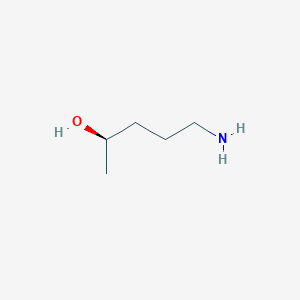
2-Pentanol, 5-amino-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanol, 5-amino-, ®-: is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image®-5-Amino-2-pentanol and is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a five-carbon chain. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One of the primary methods for synthesizing 5-amino-1-pentanol involves the reductive amination of biomass-derived dihydropyran.
Hydrogenation of Furfural: Another method involves the complete hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which then undergoes ring expansion and dehydration to form dihydropyran.
Industrial Production Methods: The industrial production of 5-amino-1-pentanol typically involves continuous processes using nickel-hydrotalcite catalysts. These processes are designed to maximize yield and minimize waste, making them more sustainable and cost-effective .
化学反応の分析
Types of Reactions:
Reduction: The compound can be synthesized through reductive amination, as mentioned earlier.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Nickel Catalysts: Used in reductive amination processes.
Ammonia and Hydrogen: Employed in the reductive amination of dihydropyran.
Major Products:
5-Amino-1-pentanol: The primary product of reductive amination.
4-Penten-1-amine, Piperidine, and 1-Pentylamine: Products formed when 5-amino-1-pentanol undergoes dehydration over ytterbium (III) oxide.
科学的研究の応用
Chemistry:
Building Block for Biodegradable Polymers: 5-Amino-1-pentanol is used as a building block for biodegradable polyesteramides, which have applications in creating environmentally friendly plastics.
Biology and Medicine:
Absorption of Carbon Dioxide: Amino alcohols like 5-amino-1-pentanol are studied for their potential in absorbing carbon dioxide, which has implications for environmental science and medical applications.
Industry:
Synthesis of Valerolactam: This compound is a starting material for valerolactam, a monomer used in the production of polyamides.
作用機序
The mechanism of action for 5-amino-1-pentanol primarily involves its bifunctional nature, allowing it to participate in various chemical reactions. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and industrial applications .
類似化合物との比較
5-Aminopentanol-1: Another name for 5-amino-1-pentanol, highlighting its structural similarity.
Uniqueness:
Chirality: The ®-configuration of 5-amino-1-pentanol gives it unique properties in terms of reactivity and interaction with other chiral molecules.
Bifunctionality: The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it more versatile than similar compounds.
特性
CAS番号 |
183668-70-4 |
|---|---|
分子式 |
C5H13NO |
分子量 |
103.16 g/mol |
IUPAC名 |
(2R)-5-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChIキー |
VJGRDSFPHUTBBE-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](CCCN)O |
正規SMILES |
CC(CCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


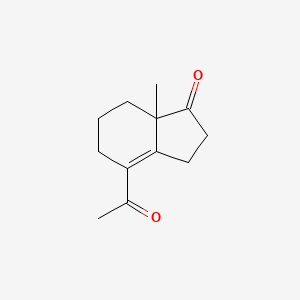
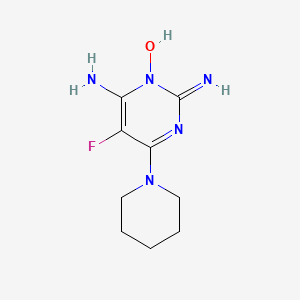

![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
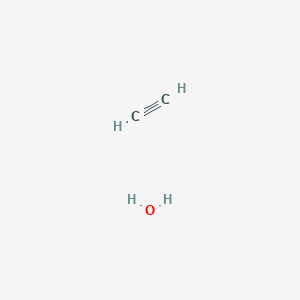
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
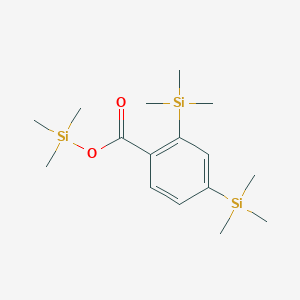
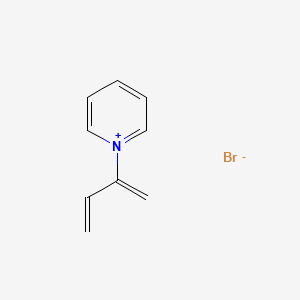

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
